molecular formula C19H18BrN3O3 B6361056 N-(Aza(5-bromo-2-oxoindolin-3-ylidene)methyl)-2-(3,5-dimethylphenoxy)propanamide CAS No. 1159976-50-7

N-(Aza(5-bromo-2-oxoindolin-3-ylidene)methyl)-2-(3,5-dimethylphenoxy)propanamide

Cat. No.: B6361056
CAS No.: 1159976-50-7
M. Wt: 416.3 g/mol
InChI Key: ANCOSONKAQHFDM-UHFFFAOYSA-N
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Description

“N-(Aza(5-bromo-2-oxoindolin-3-ylidene)methyl)-2-(3,5-dimethylphenoxy)propanamide” is a synthetic organic compound that belongs to the class of indolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(Aza(5-bromo-2-oxoindolin-3-ylidene)methyl)-2-(3,5-dimethylphenoxy)propanamide” typically involves the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate aniline derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Bromination: The indolinone core is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent.

    Formation of the Aza-Methylidene Group: The aza-methylidene group can be introduced through a condensation reaction with an appropriate amine and aldehyde or ketone.

    Attachment of the Phenoxypropanamide Moiety: The final step involves the coupling of the brominated indolinone derivative with 3,5-dimethylphenoxypropanamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indolinone core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the aza-methylidene group, converting it to an amine.

    Substitution: The bromo substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indolinone derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-cancer or anti-inflammatory properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(Aza(5-bromo-2-oxoindolin-3-ylidene)methyl)-2-(3,5-dimethylphenoxy)propanamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The indolinone core may interact with protein kinases, inhibiting their activity and leading to downstream effects on cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-oxoindoline: A simpler indolinone derivative with similar core structure.

    3,5-Dimethylphenoxyacetic acid: A compound with a similar phenoxy group.

    N-(Aza(2-oxoindolin-3-ylidene)methyl)propanamide: A compound with a similar aza-methylidene group but lacking the bromo substituent.

Uniqueness

“N-(Aza(5-bromo-2-oxoindolin-3-ylidene)methyl)-2-(3,5-dimethylphenoxy)propanamide” is unique due to the combination of its indolinone core, bromo substituent, and phenoxypropanamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(3,5-dimethylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O3/c1-10-6-11(2)8-14(7-10)26-12(3)18(24)23-22-17-15-9-13(20)4-5-16(15)21-19(17)25/h4-9,12,21,25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCOSONKAQHFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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